molecular formula C7H12O5 B1210298 2-Hydroxy-3-isopropylsuccinic acid CAS No. 16048-89-8

2-Hydroxy-3-isopropylsuccinic acid

Cat. No.: B1210298
CAS No.: 16048-89-8
M. Wt: 176.17 g/mol
InChI Key: RNQHMTFBUSSBJQ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a dicarboxylic acid with the molecular formula C7H12O5. It is a derivative of succinic acid, featuring a hydroxyl group and an isopropyl group attached to the carbon backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-isopropylsuccinic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-isopropylsuccinic acid using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropylsuccinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-3-isopropylsuccinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-isopropylsuccinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

16048-89-8

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid

InChI

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1

InChI Key

RNQHMTFBUSSBJQ-CRCLSJGQSA-N

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O

SMILES

CC(C)C(C(C(=O)O)O)C(=O)O

Canonical SMILES

CC(C)C(C(C(=O)O)O)C(=O)O

physical_description

Solid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-isopropylsuccinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-isopropylsuccinic acid
Reactant of Route 3
2-Hydroxy-3-isopropylsuccinic acid
Reactant of Route 4
2-Hydroxy-3-isopropylsuccinic acid
Reactant of Route 5
2-Hydroxy-3-isopropylsuccinic acid
Reactant of Route 6
2-Hydroxy-3-isopropylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.